molecular formula C10H8Br2N2O2 B13656664 Ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate

Ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13656664
M. Wt: 347.99 g/mol
InChI Key: UHJHWOZAKTYQTK-UHFFFAOYSA-N
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Description

Ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 2384705-51-3) is a brominated heterocyclic ester with a pyrazolo[1,5-a]pyridine core. This compound features two bromine atoms at positions 4 and 6 of the fused bicyclic system and an ethyl ester group at position 3. Its molecular formula is C₁₁H₉Br₂N₂O₂, with a molecular weight of 360.01 g/mol. Bromine substituents enhance its utility in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

Properties

Molecular Formula

C10H8Br2N2O2

Molecular Weight

347.99 g/mol

IUPAC Name

ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H8Br2N2O2/c1-2-16-10(15)7-4-13-14-5-6(11)3-8(12)9(7)14/h3-5H,2H2,1H3

InChI Key

UHJHWOZAKTYQTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC(=CN2N=C1)Br)Br

Origin of Product

United States

Preparation Methods

Condensation of N-Amino-2-iminopyridines with β-Dicarbonyl Compounds

A key method involves reacting N-amino-2-iminopyridines with β-dicarbonyl compounds such as ethyl acetoacetate under reflux in ethanol, often in the presence of acetic acid as a catalyst. This method yields ethyl pyrazolo[1,5-a]pyridine-3-carboxylate derivatives with good regioselectivity and moderate to high yields (e.g., 34% for 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester).

Specific Preparation of Ethyl 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxylate

The preparation of this compound involves several key steps: construction of the pyrazolo[1,5-a]pyridine core, selective bromination at positions 4 and 6, and esterification at position 3.

Synthesis of the Pyrazolo[1,5-a]pyridine Core

The starting material is often a substituted 2-aminopyridine or N-amino-2-iminopyridine, which undergoes cyclization with β-ketoesters or acrylonitrile derivatives. For example, a one-pot three-step gram-scale synthesis was reported where 3-bromo-5-methoxypyridine was converted to the pyrazolo[1,5-a]pyridine core via reaction with acrylonitrile in the presence of TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) and DIPEA (N,N-diisopropylethylamine).

Bromination at Positions 4 and 6

Selective bromination is achieved by using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions. The regioselectivity for bromination at the 4 and 6 positions of the pyrazolo[1,5-a]pyridine ring is influenced by electronic and steric factors inherent to the fused heterocycle. The literature reports successful dibromination yielding 4,6-dibromo derivatives with high purity after chromatographic purification.

Esterification at Position 3

The carboxylate ester group at position 3 is typically introduced either by starting from β-ketoesters (e.g., ethyl acetoacetate) during the cyclization step or by subsequent esterification of the corresponding carboxylic acid. The use of ethyl acetoacetate leads directly to the ethyl ester functionality in the final product.

Experimental Procedure Summary

Step Reagents/Conditions Outcome Yield (%) Notes
1. Cyclization N-amino-2-iminopyridine + Ethyl acetoacetate, EtOH, AcOH, reflux Formation of pyrazolo[1,5-a]pyridine-3-carboxylate core 34-80 (varies by substrate) Acid catalysis improves yield and regioselectivity
2. Bromination N-bromosuccinimide (NBS) or Br2, solvent (e.g., DCM), controlled temperature Selective dibromination at 4,6 positions 70-90 Requires careful monitoring to avoid overbromination
3. Purification Flash column chromatography (FCC) with petroleum ether:ethyl acetate mixtures Pure this compound - Typical eluent ratios 15:1 to 8:1

Analytical Data Supporting Preparation

  • NMR Spectroscopy : 1H NMR and 13C NMR spectra confirm the structure, showing characteristic aromatic proton signals and ester methyl protons. For example, a singlet near δ 4.0 ppm corresponds to the ethyl ester methylene protons.
  • Mass Spectrometry : High-resolution electrospray ionization mass spectrometry (ESI-HRMS) confirms the molecular ion peak consistent with the dibrominated ester compound.
  • Chromatographic Purity : Flash column chromatography effectively separates the desired product from side products and unreacted starting materials, ensuring high purity.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield Range Reference
One-pot TEMPO-mediated cyclization with acrylonitrile + bromination Efficient, gram-scale, good regioselectivity Requires careful temperature control and handling of radicals 81% (core synthesis), 70-90% (bromination)
Condensation of N-amino-2-iminopyridines with β-ketoesters + bromination Straightforward, uses readily available reagents Moderate yields, longer reaction times 34-80% (core synthesis)

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity, physical properties, and applications of pyrazolo[1,5-a]pyridine derivatives vary significantly based on substituent type, position, and number. Below is a comparative analysis of key analogues:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate Br (4,6), CO₂Et (3) 360.01 High reactivity in cross-coupling; pharmaceutical intermediate
Ethyl 4,6-difluoropyrazolo[1,5-a]pyridine-3-carboxylate F (4,6), CO₂Et (3) 242.19 Lower molecular weight; enhanced solubility; used in fluorinated drug candidates
Ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate Br (7), Cl (4), CO₂Et (3) 303.55 Mixed halogenation enables selective functionalization; agrochemical applications
Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate Br (5), CO₂Et (3) 283.11 Single bromine limits coupling sites; intermediate for kinase inhibitors
Ethyl 6-bromo-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate Br (6), CH₃ (7), CO₂Et (3) 299.14 Methyl group increases lipophilicity; potential CNS drug candidate

Cost and Availability

Brominated derivatives are generally more expensive than their fluoro or chloro counterparts. For example:

  • This compound : Priced at €1,887.00/500 mg .
  • Ethyl 4,6-difluoropyrazolo[1,5-a]pyridine-3-carboxylate : Priced at €1,887.00/500 mg (similar cost despite lower molecular weight, reflecting fluorine’s easier handling) .
  • Ethyl 7-bromo-4-chloro analogue : Higher cost (€2,446.00/500 mg) due to mixed halogen synthesis challenges .

Biological Activity

Ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C10H8Br2N2O2
  • Molecular Weight : 331.99 g/mol
  • CAS Number : 55899-29-1

The compound features a pyrazolo[1,5-a]pyridine core with bromine substitutions that enhance its reactivity and biological profile.

Research indicates that compounds within the pyrazolo[1,5-a]pyridine class exhibit various biological activities primarily through the inhibition of specific kinases and enzymes involved in cellular signaling pathways. Notably:

  • Inhibition of Protein Kinases : this compound has been shown to inhibit AXL and c-MET kinases, which are implicated in cancer progression and metastasis .
  • Microtubule Affinity Regulating Kinase (MARK) Inhibition : This compound may also act as a MARK inhibitor, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Anticancer Properties Inhibits AXL and c-MET kinases involved in tumor growth and metastasis.
Neuroprotective Effects Potential for treating neurodegenerative diseases by inhibiting MARK.
Anti-inflammatory Effects Modulates inflammatory pathways through kinase inhibition.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Cancer Cell Line Studies : In vitro studies demonstrated that this compound effectively reduced cell viability in various cancer cell lines by inhibiting AXL-mediated signaling pathways .
  • Neurodegenerative Disease Models : Animal models treated with this compound exhibited improved cognitive function and reduced neuroinflammation, supporting its potential use in Alzheimer's disease .
  • Kinase Selectivity Profiles : Research has shown that this compound selectively inhibits AXL over other kinases, suggesting a favorable therapeutic index for targeting specific cancer types .

Q & A

Q. What are the common synthetic routes for Ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate?

The compound is typically synthesized via cyclization reactions followed by bromination. A nucleophilic substitution approach using pyrazole precursors and ethyl pyridinecarboxylate derivatives under controlled conditions is common. For example, bromination of the pyrazolo[1,5-a]pyridine core at positions 4 and 6 can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst . Optimization of reaction time and temperature is critical to avoid over-bromination.

Q. How is the purity and structure of this compound validated in laboratory settings?

Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). The two bromine atoms introduce distinct splitting patterns in NMR due to isotopic effects (⁷⁹Br and ⁸¹Br), which must be carefully interpreted. X-ray crystallography may also confirm regiochemistry in crystalline forms .

Q. What solvents and conditions are optimal for recrystallization?

Ethanol, methanol, or ethyl acetate are preferred due to moderate solubility. Slow evaporation at 4°C or gradient cooling from reflux temperature enhances crystal formation. Purity >95% is achievable with two sequential recrystallizations, monitored by TLC or HPLC .

Advanced Research Questions

Q. How can site-selective cross-coupling reactions be applied to this compound for difunctionalization?

The two bromine atoms enable sequential Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

  • Step 1: C4-selective coupling using a Pd(OAc)₂/XPhos catalyst system with aryl boronic acids at 80°C.
  • Step 2: C6-selective coupling with alkyne partners via Sonogashira reaction under milder conditions (50°C). Computational modeling (DFT) helps predict reactivity differences between C4 and C6 positions, guiding ligand selection .

Q. What computational strategies predict regioselectivity in derivatization reactions?

Density Functional Theory (DFT) calculates electron density maps and Fukui indices to identify electrophilic/nucleophilic sites. For example, the C4 position may show higher electrophilicity due to resonance effects from the pyridine nitrogen, favoring oxidative addition in cross-couplings. Molecular docking studies further elucidate steric effects in catalytic systems .

Q. How do substituents at C4 and C6 influence biological activity in kinase inhibition assays?

Bulky groups at C6 (e.g., trifluoromethyl) enhance binding to ATP pockets in kinases like PI3K or CDK2, while electron-withdrawing groups at C4 (e.g., nitro) improve metabolic stability. Structure-activity relationship (SAR) studies using IC₅₀ values from enzyme-linked immunosorbent assays (ELISA) reveal key pharmacophores .

Key Notes

  • Contradictions in Evidence: While some studies focus on pyrazolo[1,5-a]pyrimidine cores (e.g., ), the target compound’s pyridine core necessitates distinct synthetic and analytical approaches.

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